Azovan Blue

Description

Historical Context and Early Scientific Applications of Azovan Blue

The scientific journey of this compound began in the early 20th century. Its first significant application in biological research was pioneered by Herbert McLean Evans in 1914. nih.gov By 1936, in recognition of his work, the dye became widely known as "Evans Blue". nih.gov

The primary early application of this compound was in the field of physiology for the determination of circulating blood and plasma volumes. nih.govlookchem.com The "dye dilution method" involved injecting a known quantity of the dye into the bloodstream. After allowing time for it to distribute evenly throughout the vascular system, a blood sample was taken. By measuring the concentration of the dye in the plasma, researchers could calculate the total plasma volume. This technique provided a simple yet effective tool for fundamental cardiovascular and physiological research. nih.gov

Role of this compound as a Foundational Research Reagent in Experimental Biology

Building on its use in physiology, this compound quickly became a foundational reagent in experimental biology, particularly for the study of vascular permeability and inflammation. The principle is straightforward: in healthy tissues, the large this compound-albumin complex is retained within the blood vessels. However, during an inflammatory response, chemical mediators cause the gaps between endothelial cells lining the blood vessels to widen, increasing vascular permeability. This allows the dye-albumin complex to leak out into the surrounding tissue, producing a visible blue coloration at the site of inflammation. aai.orgaai.orgresearchgate.net

Researchers have extensively used this property to quantify the extent of plasma extravasation in various experimental models of inflammation. aai.orgnih.govnih.gov By extracting the dye from the tissue and measuring its amount spectrophotometrically, a quantitative measure of the inflammatory response can be obtained. nih.gov This method has been applied in studies of cutaneous inflammation, allergic reactions, and the effects of anti-inflammatory agents. aai.orgdovepress.com

Another key application is as a vital stain to assess cell viability. Live cells with intact membranes exclude the dye, while dead or dying cells with compromised membranes allow the dye to enter and stain the cytoplasm blue. nih.gov

Table 1: Foundational Applications of this compound in Experimental Biology

| Application Area | Principle of Use | Key Research Findings |

| Plasma Volume Determination | The dye dilution method relies on the strong binding of this compound to plasma albumin and its slow clearance from circulation. nih.govnih.gov | Provided a fundamental technique for early studies in cardiovascular physiology and understanding blood volume regulation. lookchem.com |

| Vascular Permeability | The this compound-albumin complex acts as a tracer for plasma leakage. Extravasation of the blue dye into tissues indicates compromised vascular integrity. aai.orgaai.org | Enabled the quantitative assessment of inflammation in various animal models, such as zymosan-induced peritonitis and arachidonic acid-induced ear edema. aai.orgnih.gov |

| Cell Viability Assessment | Viable cells with intact membranes exclude the dye, whereas non-viable cells with damaged membranes take it up and are stained blue. nih.gov | Used extensively in microscopic studies to distinguish and quantify dead cells within a cell population. nih.gov |

Scope and Academic Relevance of this compound in Contemporary Research Paradigms

Despite its long history, this compound remains highly relevant in modern research. Its fundamental applications continue to be employed, and new uses for the dye and its derivatives are actively being explored.

In oncology research, the enhanced permeability and retention (EPR) effect in tumors, where leaky tumor vasculature allows macromolecules to accumulate, can be visualized using this compound. This has been used to help localize tumor lesions and to study the tumor microenvironment. nih.gov For instance, studies have shown a significant difference in this compound absorption between malignant and normal bladder tissues. nih.gov

In neuroscience, the integrity of the blood-brain barrier (BBB) is a critical area of study. This compound is used as a tracer to assess BBB disruption in experimental models of stroke, traumatic brain injury, and neuroinflammatory diseases. Leakage of the dye into the brain parenchyma provides clear evidence of a compromised barrier. nih.gov

Perhaps one of the most exciting contemporary developments is the creation of this compound derivatives for theranostics—a field combining diagnostics and therapeutics. Scientists have synthesized derivatives that can be labeled with positron emission tomography (PET) isotopes. nih.gov These modified molecules retain the albumin-binding and long-circulating properties of the parent dye, allowing for their use as blood pool agents for imaging myocardial infarction and vessel leakage in tumors and inflamed tissues. nih.gov Furthermore, a novel necrosis-avid feature of the dye has been reported in preclinical studies, suggesting its potential for specifically targeting and imaging dead tissue, which is significant in various pathologies. nih.gov

Table 2: Contemporary Research Applications of this compound

| Research Field | Specific Application | Example Research Finding |

| Oncology | Tumor localization and assessment of vascular permeability in cancerous tissue. nih.gov | Studies in bladder carcinoma models demonstrated significantly higher absorption of this compound in malignant tissues compared to normal tissues. nih.gov |

| Neuroscience | Assessment of blood-brain barrier (BBB) integrity in neurological disease models. nih.gov | Used to quantify damage to the BBB following experimental stroke or injury by measuring dye extravasation into brain tissue. |

| Theranostics | Development of derivatives labeled with PET isotopes (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga) for advanced imaging. nih.gov | Radiolabeled derivatives are used as blood pool agents to evaluate myocardial infarction and vessel leakage in inflammation and tumors. nih.gov |

| Inflammation Research | Investigating molecular pathways of inflammation. | Used to show that mice deficient in specific enzymes (e.g., ALOX5, PTGS1) or receptors have a reduced inflammatory response, as measured by decreased dye extravasation. aai.org |

| Pharmacology | Evaluating the in vivo efficacy of novel anti-inflammatory compounds. dovepress.com | A new imidazopyridine derivative, X22, was shown to reduce acetic acid-induced vascular permeability as measured by this compound dye leakage. dovepress.com |

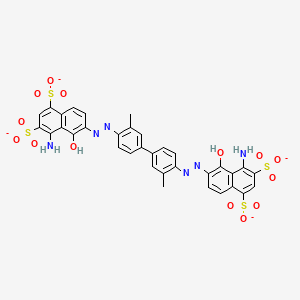

Structure

2D Structure

Properties

Molecular Formula |

C34H24N6O14S4-4 |

|---|---|

Molecular Weight |

868.9 g/mol |

IUPAC Name |

4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O14S4/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/p-4 |

InChI Key |

COXVTLYNGOIATD-UHFFFAOYSA-J |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Azovan Blue Interactions in Research Models

Azovan Blue Binding to Serum Albumin and its Implications for Research Assays

A primary characteristic of this compound is its strong and reversible binding to serum albumin, the most abundant protein in blood plasma. nih.govnih.govebi.ac.uk This high-affinity interaction is central to its application in several research assays, most notably in the assessment of vascular permeability. researchgate.netnih.gov

When introduced into the bloodstream, this compound rapidly complexes with circulating albumin. nih.gov The resulting this compound-albumin complex is a large molecule that is normally confined to the intravascular space due to the tight junctions of the vascular endothelium. nih.gov However, in conditions where vascular permeability is increased, such as inflammation or injury, the complex can extravasate into the surrounding tissues. researchgate.netjapsonline.com This leakage can be quantified by measuring the amount of dye that has accumulated in a particular tissue, thereby providing an index of altered vascular permeability. nih.gov This principle forms the basis of the Evans Blue dye extravasation assay, a widely used method to study the integrity of biological barriers like the blood-brain barrier. ebi.ac.ukresearchgate.net

The binding affinity of this compound to human serum albumin has been quantified, with a reported dissociation constant (Kd) of 2.50E+3 nM. bindingdb.org This strong interaction ensures that the vast majority of the dye remains bound to albumin in the bloodstream, making it an effective tracer for this protein. medchemexpress.com The formation of this complex is facilitated by non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the dye molecule and the protein. spectroscopyonline.com Specifically, competitive binding assays have suggested that this compound binds to the Sudlow's site I of human serum albumin. spectroscopyonline.com

Interaction of this compound with Cellular Membranes and Permeability in In Vitro and In Vivo Research Systems

In its free form, this compound is generally considered to be a non-permeating dye for cells with intact membranes. medchemexpress.com This property is fundamental to its use as a marker for cell viability. In a typical assay, viable cells with healthy membranes will exclude the dye, while non-viable cells with compromised membranes will allow the dye to enter and stain the cytoplasm and nucleus blue. medchemexpress.comchemsrc.com

However, the interaction of this compound with cellular membranes is more complex than simple exclusion. The dye's structure, which includes multiple sulfonate groups, imparts a significant negative charge, which likely contributes to its limited ability to passively diffuse across the lipid bilayer of healthy cells. nih.gov

In research models of tissue injury, the presence of this compound within cells, particularly muscle fibers, is a direct indicator of membrane damage. nih.gov For instance, in studies of muscular dystrophy, this compound has been used to identify permeable myofibers that have been damaged. nih.gov The dye can penetrate damaged muscle fibers within minutes of an injury, providing a sensitive method for detecting the initial onset of muscle damage. nih.gov

The permeability of this compound across biological membranes can be influenced by various factors. In in vitro models using cell monolayers to mimic physiological barriers, the passage of molecules is a complex process. researchgate.net The development of microfluidic systems allows for the dynamic study of permeability under conditions that more closely mimic the in vivo environment. in-part.com

This compound Modulation of Specific Molecular Pathways in Experimental Models

Beyond its role as a dye and permeability marker, this compound has been shown to interact with and modulate the activity of several specific molecular targets. These interactions have been identified in various experimental models and contribute to a broader understanding of the compound's biological effects.

Inhibition of L-glutamate Uptake via Excitatory Amino Acid Transporters (EAATs) in Research

This compound is a potent inhibitor of L-glutamate uptake by excitatory amino acid transporters (EAATs). chemsrc.comfishersci.itabcam.co.jp EAATs are a family of membrane-bound proteins responsible for clearing glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. researchgate.net This process is crucial for maintaining normal synaptic transmission and preventing excitotoxicity.

Research has shown that this compound can inhibit L-glutamate uptake into synaptic vesicles. fishersci.it Studies using cultured endothelial cells have indicated the presence of EAATs, which may be involved in the transport of L-glutamate across the blood-brain barrier. researchgate.net The inhibitory action of this compound on these transporters provides a tool for researchers to investigate the role of glutamate transport in various physiological and pathological processes.

Antagonism of AMPA and Kainate Receptors in Experimental Studies

This compound also functions as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. chemsrc.comabcam.co.jp These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. nih.govmdpi.com

In experimental studies using Xenopus oocytes expressing recombinant glutamate receptor subunits, this compound was found to be a selective antagonist. nih.gov It effectively blocked kainate-mediated responses in oocytes expressing GluR1, GluR1,2, GluR1,3, and GluR2,3 subunit combinations, but not those expressing GluR3 or GluR6. nih.govucl.ac.uk The IC50 value for the inhibition of AMPA and kainate receptor-mediated currents has been reported to be 220 nM and 150 nM, respectively. chemsrc.comabcam.co.jp This antagonism is non-competitive, meaning this compound does not directly compete with the agonist for the binding site. nih.gov This property makes this compound a useful pharmacological tool to differentiate between the functions of various AMPA and kainate receptor subtypes. nih.gov

This compound as a Sodium Channel Blocker in Research Contexts

This compound has been identified as a sodium channel blocker. nih.govnih.govebi.ac.uk Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. farmaciajournal.com The ability of a compound to block these channels can have significant effects on neuronal excitability. While the precise mechanisms and selectivity of this compound's interaction with different sodium channel subtypes are not as extensively characterized as its effects on glutamate receptors, this activity adds another layer to its pharmacological profile. elifesciences.org

Theoretical and Computational Approaches to Understanding this compound Molecular Interactions

While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of computational chemistry and molecular modeling are highly relevant to understanding its interactions. diva-portal.org Techniques such as molecular docking could be employed to predict the binding mode of this compound with its various protein targets, including serum albumin, EAATs, and glutamate receptors. spectroscopyonline.comresearchgate.net

For instance, molecular docking studies have been used to investigate the binding of other dyes and ligands to serum albumin, revealing specific binding sites and the types of interactions involved (e.g., hydrogen bonds, van der Waals forces). spectroscopyonline.com Similar approaches could elucidate the precise orientation and key interacting residues when this compound binds to its targets.

Furthermore, computational methods can be used to calculate the binding free energies of these interactions, providing a theoretical basis for the experimentally observed affinities. spectroscopyonline.com Molecular dynamics simulations could also be used to study the conformational changes that may occur in both this compound and its target proteins upon binding, offering a more dynamic picture of the interaction. biorxiv.org

Advanced Applications of Azovan Blue As a Research Tool and Probe

Quantification of Vascular Permeability in Animal Models of Inflammation and Other Pathophysiological Conditions

A primary function of the vascular endothelium is to act as a selective barrier, controlling the passage of fluids, solutes, and cells between the blood and surrounding tissues. ucl.ac.uk In many pathological states, such as inflammation, this barrier function is compromised, leading to increased vascular permeability and the leakage of plasma constituents into the interstitium. nih.govnih.gov The Azovan Blue extravasation assay is a simple, robust, and widely used method to measure this phenomenon in preclinical research. nih.gov

The this compound assay operates on a straightforward principle: under normal physiological conditions, the endothelium is largely impermeable to large molecules like albumin. nih.govnih.gov When this compound is introduced into the bloodstream, typically via intravenous injection, it rapidly binds to circulating albumin. nih.govarvojournals.org As long as the vascular barrier is intact, the this compound-albumin complex remains confined within the blood vessels. nih.gov

In conditions that promote increased vascular permeability, such as inflammation or injury, gaps form between endothelial cells. nih.govjapsonline.com These gaps allow the this compound-albumin complex to leak out of the vasculature and accumulate in the surrounding tissue, imparting a distinct blue color to the affected area. ucl.ac.uknih.gov The amount of dye that has extravasated is directly proportional to the degree of vascular leakage.

The quantification process involves several key steps:

Injection: A solution of this compound is injected intravenously into the animal model. nih.gov

Circulation: The dye is allowed to circulate for a specific period, during which extravasation occurs in areas of increased permeability. ucl.ac.ukarvojournals.org

Perfusion: To remove the dye remaining within the blood vessels, the animal is transcardially perfused with a solution like saline until the fluid runs clear. This step is crucial to ensure that the measured dye content in the tissue is from extravasation only. arvojournals.orgmedsci.org

Tissue Harvesting and Extraction: The tissue or organ of interest is harvested, weighed, and the accumulated this compound is extracted using a solvent, most commonly formamide (B127407). nih.govahajournals.org

Quantification: The concentration of the extracted dye is determined by measuring its absorbance with a spectrophotometer, typically at a wavelength of around 620 nm. nih.govahajournals.org The results are often normalized to the tissue weight and expressed as the amount of dye per gram of tissue. nih.gov

This method's simplicity and quantitative nature have made it a cornerstone technique for studying vascular permeability in vivo. nih.gov

Increased vascular permeability is a cardinal sign of both acute and chronic inflammation. japsonline.comasianjpr.com The this compound assay is extensively used to quantify this aspect of the inflammatory response in various animal models, providing a means to assess the efficacy of anti-inflammatory compounds. japsonline.comnih.gov

In acute inflammation models, the assay measures the rapid increase in vascular leakage induced by inflammatory agents. For example, injecting substances like carrageenan into a mouse paw or acetic acid into the peritoneal cavity causes a swift inflammatory response characterized by edema and plasma extravasation. asianjpr.complos.org Researchers can quantify the extent of this leakage by measuring the amount of this compound that accumulates in the paw tissue or peritoneal fluid, respectively. plos.orgijpras.com

In the context of chronic inflammation , the assay helps to characterize the persistent vascular leakage associated with long-term pathological processes. In a rat model of nonbacterial prostatitis, for instance, the injection of λ-carrageenan into the prostate induced a significant and lasting increase in this compound extravasation, which correlated with other inflammatory markers and pain behaviors. plos.org This demonstrates the assay's utility in tracking the progression of chronic inflammatory conditions.

The table below summarizes findings from various animal models of inflammation where this compound was used to assess vascular permeability.

| Inflammatory Model | Animal Model | Inducing Agent | Key Finding | Citation(s) |

| Acute Paw Edema | Mouse | Carrageenan | Carrageenan induces significant local edema and vascular leakage, which can be inhibited by anti-inflammatory agents. | plos.orgaai.org |

| Acute Peritonitis | Mouse | Acetic Acid | Acetic acid induces a rapid increase in vascular permeability in the peritoneal cavity, measured by dye accumulation in the peritoneal fluid. | asianjpr.complos.org |

| Acute Skin Inflammation | Mouse | Arachidonic Acid (AA) | Topical application of AA to the ear causes edema and dye extravasation; the response varies by genetic strain and can be modulated by inhibitors of inflammatory pathways. | aai.orgaai.org |

| Chronic Prostatitis | Rat | λ-Carrageenan | Intraprostatic injection of λ-carrageenan leads to sustained increases in plasma extravasation in the prostate, indicative of chronic neurogenic inflammation. | plos.org |

| Acute Lung Injury | Rat | Endotoxin (LPS) | Endotoxins can induce increased pulmonary vascular permeability and edema. | japsonline.com |

The blood-brain barrier (BBB) is a highly selective, specialized barrier that protects the central nervous system (CNS) from potentially harmful substances, including large plasma proteins. medsci.orgnih.gov Under normal circumstances, the this compound-albumin complex is unable to cross the intact BBB. medsci.orgbiocompare.com Therefore, the presence of the blue dye within the brain parenchyma is a reliable and widely used indicator of BBB disruption. medsci.orgnih.govmedsci.org

This application is critical in research models of neurological diseases where BBB integrity is compromised.

Stroke: In experimental stroke models, this compound is used to delineate the area of ischemic injury where the BBB has broken down, allowing plasma to leak into the brain tissue. medsci.orgmedsci.org The amount of extravasated dye can be quantified to assess the severity of the barrier damage. medsci.org

Traumatic Brain Injury (TBI): Following TBI, the BBB can be physically disrupted. The this compound extravasation method allows researchers to quantify the extent and timeline of post-traumatic vascular leakage. researchgate.net

Brain Tumors: The vasculature surrounding tumors is often leaky. The assay can be used to study the permeability of the blood-tumor barrier. ahajournals.org

The methodology is similar to that for peripheral tissues, involving intravenous dye injection, circulation, and subsequent extraction from homogenized brain tissue for spectrophotometric analysis. medsci.orgresearchgate.net Confocal microscopy can also be used to visualize the extravasated dye's fluorescence within brain sections, providing spatial information about the location of the BBB breach. researchgate.netresearchgate.net

The following table presents research findings where this compound was employed to investigate biological barrier integrity.

| Barrier Studied | Animal Model | Condition/Model | Key Finding | Citation(s) |

| Blood-Brain Barrier (BBB) | Rat | Photothrombotic Stroke | This compound accumulation in the brain tissue quantifies the extent of BBB breakdown following ischemic injury. | medsci.orgmedsci.org |

| Blood-Brain Barrier (BBB) | Mouse | Traumatic Brain Injury (TBI) | TBI leads to a quantifiable increase in this compound extravasation into the brain parenchyma, indicating vascular damage. | researchgate.net |

| Blood-Brain Barrier (BBB) | Mouse | Neurological Disease (Canavan) | The assay can be used to determine if BBB integrity is compromised in genetic neurological disorders. | biocompare.com |

| Blood-Retinal Barrier | Rat | VEGF-induced Permeability | The technique can quantify high levels of vascular leakage in the retina induced by vascular endothelial growth factor (VEGF). | arvojournals.org |

Applications in the Study of Acute and Chronic Inflammatory Processes in Animal Models

This compound in Cell Biology Research

Beyond its role in whole-animal permeability studies, this compound serves as a valuable tool in in vitro cell biology and histology.

This compound functions as a vital stain, meaning it can be used to differentiate between live and dead cells. sigmaaldrich.comscientificlabs.co.uk The principle behind this application is based on membrane integrity. Healthy, viable cells possess intact plasma membranes that are impermeable to the dye. scientificlabs.co.uk Therefore, live cells exclude this compound and remain unstained.

Conversely, cells that have lost membrane integrity, a hallmark of cell death (necrosis or late-stage apoptosis), can no longer prevent the dye from entering. This compound passes through the compromised membrane and stains the cytoplasm and nucleus blue. sigmaaldrich.comscientificlabs.co.uk This allows for a simple and rapid assessment of cell viability in a given population, often quantified by counting the proportion of blue (dead) to unstained (live) cells using a microscope and hemocytometer. This method is analogous to the more commonly known Trypan Blue exclusion assay.

In the fields of histology and microscopy, this compound is used as a counterstain. japsonline.comstainsfile.com A counterstain provides color to cellular structures that are not highlighted by the primary stain, offering contrast and context to the tissue architecture. japsonline.com As an alkaline stain, this compound shows an affinity for acidic components within the cell, such as the nucleic acids (DNA and RNA) in the nucleus. japsonline.com

A particularly valuable application is in fluorescence microscopy. Tissues can often exhibit natural fluorescence, known as autofluorescence, which can interfere with the signal from specific fluorescent labels and reduce image quality. This compound can be used as a quenching agent to suppress this unwanted background autofluorescence, thereby improving the signal-to-noise ratio and making the desired fluorescent signal clearer. sigmaaldrich.comstainsfile.comnih.gov

Investigations into Cellular Uptake and Localization of this compound in Research Models

The ability of this compound to be taken up and localized within cells makes it a valuable tool for studying cellular processes. Research has shown that when bound to serum albumin, this compound can serve as a marker for protein leakage across vascular and cellular membranes. japsonline.comresearchgate.net The dye-protein complex is normally unable to penetrate healthy cell membranes, but it can enter cells where the membrane integrity has been compromised. chemsrc.com This characteristic allows researchers to identify and quantify cellular injury.

Once inside the cell, this compound has been observed to localize primarily in the cytoplasm. nih.gov In some instances, it can also be found near the ribosomes on the rough endoplasmic reticulum. japsonline.com Its affinity for the acidic nucleus has also been noted. researchgate.net The uptake of this compound into cells is often an energy-dependent process, as demonstrated by reduced uptake at lower temperatures which affect cell membrane fluidity. nih.gov Studies have shown that endocytosis, including clathrin-dependent and caveolae-dependent pathways, plays a role in the cellular uptake of substances like this compound. nih.gov

When conjugated with proteins to form azoproteins, this compound acts as a tracer antigen. nih.gov These blue antigenic azoproteins are taken up by reticuloendothelial cells in various organs, with the Kupffer cells of the liver and reticular cells in lymph nodes being particularly active. nih.gov The storage of this material is confined to the cytoplasm and has not been observed within the cell nucleus. nih.gov

Table 1: Cellular Uptake and Localization of this compound

| Aspect | Finding | Citation |

| Uptake Mechanism | Primarily through compromised cell membranes; also via endocytosis (energy-dependent process). | chemsrc.comnih.gov |

| Cellular Localization | Mainly in the cytoplasm; can be found near the rough endoplasmic reticulum and has an affinity for the nucleus. | japsonline.comresearchgate.netnih.gov |

| As a Tracer Antigen | As an azoprotein, it is taken up by reticuloendothelial cells, particularly Kupffer cells and reticular cells in lymph nodes. | nih.gov |

| Subcellular Storage | Stored in the cytoplasm when part of an azoprotein complex. | nih.gov |

Applications in Cell Lineage Tracing and Stem Cell Research Models (Indirect applications)

While not a direct label for lineage tracing in the same way as genetic markers, this compound's properties have indirect applications in research models that underpin these fields. Cell lineage tracing is a fundamental technique used to understand the development of tissues and organisms by tracking the progeny of a single cell. arxiv.org Modern lineage tracing often employs genetic barcodes or naturally occurring somatic mutations in mitochondrial DNA (mtDNA) to follow cell fates. arxiv.orgnih.gov

In the context of stem cell research, identifying and isolating stem cell populations is crucial. One histochemical method to identify clonal populations derived from stem cells involves detecting deficiencies in cytochrome c oxidase (CCO) activity, an enzyme encoded by mtDNA. nih.gov In this dual-color histochemistry technique, CCO-deficient areas, which are indicative of a clonal population arising from a single stem cell with an mtDNA mutation, are stained blue. nih.gov While this compound itself is not used for this staining, the principle of using a blue chromogen to mark specific cell populations is a key aspect of the technique. This allows for the visualization and subsequent isolation of these cells for further genetic analysis. nih.gov

The broader field of stem cell research, which encompasses the use of both adult and embryonic stem cells, aims to develop therapies for a range of diseases. bluehorizoninternational.comblue-cell.comblue-cell.comasbmb.org The ability to track the fate of transplanted stem cells is critical, and while fluorescent proteins and other genetic markers are the primary tools, the principles of marking and tracking cell populations are shared with dye-based techniques.

This compound in Biochemical and Pharmacological Research

This compound's interactions with proteins and enzymes have made it a useful tool in biochemical and pharmacological studies.

The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. biorxiv.orgfrontiersin.orgbiorxiv.org this compound, also known as Evans Blue, binds with high affinity to serum albumin. chemsrc.com This property is central to its use in assessing vascular permeability, as the dye-albumin complex acts as a tracer. japsonline.comdss.go.th Beyond its binding to albumin, this compound has been shown to interact with other proteins. For instance, it acts as a negative allosteric modulator of AMPA and kainate receptors and as an inhibitor of vesicular glutamate (B1630785) transporters. ebi.ac.uk This indicates specific interactions with these protein targets. Its ability to interact with various proteins makes it a probe for studying the binding characteristics and functional consequences of ligand binding.

Table 2: this compound in Protein-Ligand Interaction Studies

| Protein Target | Interaction/Effect | Citation |

| Serum Albumin | High-affinity binding, forming a complex used as a tracer. | japsonline.comchemsrc.comdss.go.th |

| AMPA and Kainate Receptors | Acts as a negative allosteric modulator. | ebi.ac.uk |

| Vesicular Glutamate Transporters | Acts as an inhibitor. | ebi.ac.uk |

| P2 Receptors | Acts on these receptors. | ebi.ac.uk |

The modulation of enzyme activity, either through inhibition or activation, is a key area of pharmacological research. qeios.comrsc.org this compound has been identified as an inhibitor of several enzymes. For example, it inhibits the ATPase activity of E. coli GroEL and the activity of human N-terminal octa-His-tagged HSP60. bindingdb.org It has also been shown to inhibit luciferin (B1168401) 4-monooxygenase and the main protease of SARS-CoV-2. bindingdb.orgbindingdb.org Furthermore, it demonstrates inhibitory activity against Saccharomyces cerevisiae Tyrosine phosphatase 1. bindingdb.org The ability of this compound to inhibit a range of enzymes makes it a useful tool for studying enzyme kinetics and for screening for novel enzyme inhibitors. nih.govresearchgate.net

Table 3: Enzyme Inhibition by this compound

| Enzyme | Organism/Source | Inhibitory Concentration (IC50) | Citation |

| HSP60 (N-terminal octa-His-tagged) | Human (expressed in E. coli) | 170 nM | bindingdb.org |

| Luciferase | Photinus pyralis | 1700 nM | bindingdb.org |

| Main protease | SARS-CoV-2 (expressed in E. coli) | 200 nM | bindingdb.org |

| GroEL ATPase | Escherichia coli | 161000 nM | bindingdb.org |

| Rhodanese | Unknown | 8700 nM | bindingdb.org |

| Tyrosine-protein phosphatase 1 | Saccharomyces cerevisiae | 1200 nM | bindingdb.org |

Methodological Considerations and Innovations in Azovan Blue Research

Spectrophotometric and Quantitative Analysis Methods for Azovan Blue in Biological Samples

The quantification of this compound in biological matrices is crucial for its application in research, particularly in studies of vascular permeability and cell viability. Spectrophotometry and fluorometry are the primary techniques employed for this purpose, often requiring an initial extraction of the dye from the tissue.

A common method for quantifying this compound that has extravasated into tissues involves solvent extraction followed by spectrophotometric analysis. nih.govscilit.comdeepdyve.com Tissues are typically homogenized and the dye is extracted using solvents such as formamide (B127407) or a mixture of acetone (B3395972) and sodium sulfite (B76179). nih.govjapsonline.com The concentration of the dye in the resulting extract is then determined by measuring its absorbance at a specific wavelength, typically around 620 nm, and comparing it to a standard curve prepared with known concentrations of this compound. japsonline.comnih.gov For instance, in studies of vascular permeability in mice, peritoneal fluid containing the dye can be collected and its optical density measured at 620 nm to quantify leakage.

Fluorometric measurement offers a more sensitive alternative to colorimetric detection. nih.gov Evans Blue, which shares the same chromophore as this compound, exhibits fluorescence with excitation and emission peaks at approximately 620 nm and 680 nm, respectively. nih.govebi.ac.uk This method has been shown to be about 100 times more sensitive than colorimetric methods for quantifying protein leakage in rat tracheal tissue. nih.gov Furthermore, the enhancement of this compound's fluorescence with ethanol (B145695) has been utilized to improve the sensitivity of spectroscopic assays in 96-well plate formats, allowing for high-throughput measurements from small sample volumes.

In addition to extraction-based methods, quantitative analysis can be performed using imaging techniques. For example, the AZAN staining method, which uses azocarmine and aniline (B41778) blue, can be quantified by determining the relative blue-stained area using software like ImageJ. While not a direct measurement of this compound concentration, this principle of colorimetric quantification from images can be adapted.

The following table summarizes key methods for the quantitative analysis of this compound in biological samples:

| Method | Sample Type | Extraction/Preparation | Detection Principle | Key Parameters |

|---|---|---|---|---|

| Spectrophotometry | Tissue homogenates, Peritoneal fluid | Extraction with formamide or acetone/sodium sulfite solution. nih.govjapsonline.com | Colorimetric absorbance | Absorbance measured at ~620 nm. japsonline.com |

| Fluorometry | Tissue extracts | Extraction with formamide. nih.gov | Fluorescence emission | Excitation: ~620 nm, Emission: ~680 nm. nih.govebi.ac.uk |

| High-Throughput Fluorescence Spectroscopy | Plasma, Tissue extracts | Ethanol addition to enhance fluorescence. | Fluorescence emission in 96-well plates | Fluorescence measured within a concentration range of 0.1–100 µg/ml. |

Challenges and Refinements in this compound-Based Research Methodologies

Despite its widespread use, research methodologies based on this compound are not without their challenges. These limitations have spurred the development of refinements and innovative approaches to improve the accuracy and reliability of experimental results.

One of the primary challenges lies in the use of this compound as a cell viability marker. The assay is based on the principle that the dye is excluded by cells with intact membranes, thus only staining non-viable cells. nih.gov However, this method is prone to error as it assumes that damaged or altered cells are incapable of repair and are therefore non-viable. ebi.ac.uk Studies comparing Trypan Blue (a closely related azo dye) with fluorometric assays have shown that the dye exclusion method can overestimate cell viability, particularly as a cell culture ages. trio-biotech.com

Another significant challenge is the potential for impurities in commercial dye preparations. Colloidal substances present in the dye solution can affect experimental outcomes. To address this, purification methods involving flocculants and centrifugation have been developed to remove these insoluble matters. novabio.ee Concerns have also been raised about the potential carcinogenicity of azo dyes, as some can be cleaved into aromatic amines which are known to be mutagenic. nih.gov

In the context of vascular permeability studies, the presence of unbound (free) dye in the plasma can lead to inaccurate results, as it may cross capillary walls independently of albumin. nih.gov This is particularly relevant when high concentrations of the dye are used. Furthermore, the turbidity of tissue extracts can interfere with spectrophotometric measurements, leading to the development of tissue-specific correction factors to improve the accuracy of quantification. nih.gov

To overcome some of these limitations, more advanced techniques have been developed. Near-infrared fluorescence (NIRF) imaging of Evans Blue (structurally similar to this compound) allows for sensitive and rapid quantification of macromolecular uptake in blood vessels without the need for tissue destruction, preserving the sample for further histological analysis. ebi.ac.uk Additionally, liposomal nanocarriers containing Evans Blue have been engineered to more clearly delineate tumor margins in invasive tumor models, showcasing an innovative refinement in dye delivery and application. ebi.ac.uk

Comparative Analysis of this compound with Other Research Dyes and Probes

This compound is one of several vital dyes and probes used in biomedical research, each with its own set of properties, advantages, and disadvantages. Its selection over other agents depends on the specific requirements of the experimental model.

In the realm of vital staining, particularly in ophthalmology and cell viability assays, this compound is often compared with dyes like Trypan Blue, Brilliant Blue G, Patent Blue, and Lissamine Green. Trypan Blue is structurally very similar to this compound and is also used to identify non-viable cells. nih.govdenovix.com However, concerns about its toxicity and tendency to overestimate viability have been noted. trio-biotech.comispub.com Brilliant Blue G has gained prominence in ophthalmic surgery for staining the internal limiting membrane, reportedly with less retinal toxicity compared to other dyes. pjo.com.pk It is considered more effective and safer than Trypan Blue for this specific application. pjo.com.pkresearchgate.net Patent Blue is another triarylmethane dye used for lymphangiography and sentinel node biopsy, valued for its ability to color lymph vessels. chemiis.commedchemexpress.comatamanchemicals.comdrugbank.com Lissamine Green is preferred for evaluating the integrity of the bulbar conjunctiva, as it is better tolerated than the historically used Rose Bengal and effectively stains degenerate and dead cells. eyewiki.orgresearchgate.netopticianonline.net

The following interactive data table provides a comparative overview of this compound and other common research dyes:

| Compound | Type of Dye | Molecular Weight (g/mol) | Key Application | Advantages | Disadvantages |

|---|---|---|---|---|---|

| This compound (Evans Blue) | Azo Dye | 960.81 | Vascular permeability, Cell viability. nih.govebi.ac.uk | High affinity for serum albumin, can be quantified by spectrophotometry and fluorometry. nih.govebi.ac.uk | Potential for unbound dye to affect results, can overestimate cell viability. trio-biotech.comnih.gov |

| Trypan Blue | Azo Dye | 960.81 | Cell viability staining. nih.govdenovix.com | Simple exclusion test for non-viable cells. denovix.com | Can be toxic to cells, may overestimate viability, potential carcinogenicity. trio-biotech.comispub.comuni-saarland.de |

| Brilliant Blue G | Triarylmethane Dye | 854.04 | Staining internal limiting membrane in ophthalmic surgery. karger.com | Selectively stains the ILM with low retinal toxicity. pjo.com.pkkarger.com | May not be the first-line choice for epiretinal membrane surgery due to staining properties. karger.com |

| Patent Blue | Triarylmethane Dye | 566.66 (VF) / 1159.48 (V) | Lymphangiography, sentinel node biopsy. chemiis.comatamanchemicals.comdrugbank.comsigmaaldrich.com | Effectively stains lymph vessels. drugbank.com | Can cause hypersensitivity reactions. drugbank.com |

| Lissamine Green | Diphenylmethane Dye | 576.62 | Ocular surface staining (conjunctiva). opticianonline.netontosight.ai | Well-tolerated, stains degenerate and dead cells effectively. researchgate.netopticianonline.net | Does not fluoresce, staining can be less intense than Rose Bengal. opticianonline.net |

In recent years, fluorescent probes have emerged as powerful alternatives to traditional dyes for many applications, including the assessment of vascular permeability. These probes offer several advantages, such as higher sensitivity, specificity, and the potential for real-time in vivo imaging. researchgate.netthermofisher.com For example, near-infrared (NIR) fluorescent probes like IVISense™ Vascular 680 are designed to remain in the vasculature for extended periods, allowing for the imaging of vascularity, perfusion, and permeability. revvity.co.jp Unlike this compound, which requires tissue extraction for quantification, these probes can provide quantitative data non-invasively. Furthermore, the development of activatable fluorescent probes, which only become fluorescent upon interaction with a specific target or enzyme, significantly reduces background signal and increases the target-to-background ratio, an improvement over the non-specific nature of this compound. researchgate.net While this compound remains a valuable tool due to its simplicity and low cost, the continued development of advanced fluorescent probes offers greater precision and new possibilities for research into vascular pathophysiology. researchgate.net

Chemical Modifications and Derivatives of Azovan Blue for Specialized Research Applications

Development of Azovan Blue Analogs for Enhanced Research Utility

The development of this compound analogs has been driven by the need to append its albumin-binding properties to other molecules of interest, thereby extending their in vivo half-life. nih.gov By creating derivatives with specific functional groups, this compound can be conjugated to peptides, proteins, or small molecule drugs. mdpi.comnih.gov This strategy leverages the natural transport and long circulation time of albumin to improve the pharmacokinetic profiles of therapeutic and diagnostic agents. nih.gov

One notable area of development is in the field of radiopharmaceuticals. nih.govmdpi.com Scientists have synthesized this compound derivatives that can be labeled with positron emission tomography (PET) isotopes. nih.gov For example, a truncated version of Evans blue has been conjugated to chelating agents like 1,4,7-triazacyclononane-N,N′N′′-triacetic acid (NOTA), allowing for labeling with isotopes such as 64Cu and 18F. nih.govgoogle.com These radiolabeled analogs act as theranostics, combining diagnostic imaging with therapeutic applications. nih.gov The strong binding to albumin ensures that these agents remain in the bloodstream for longer periods, enhancing their ability to reach target tissues, such as tumors. nih.govgoogle.com

Research has also focused on creating this compound analogs for targeted drug delivery. By attaching a modified this compound molecule to a therapeutic peptide, such as the anti-diabetic drug Exendin-4, a long-acting derivative can be produced. nih.gov This specific modification significantly extends the biological half-life of the peptide, improving its therapeutic efficacy. nih.gov

Table 1: Examples of this compound (Evans Blue) Analogs and Their Applications

| Analog/Derivative | Modification | Research Application | Key Findings |

|---|---|---|---|

| Radiolabeled NEB | Truncated Evans Blue conjugated to NOTA | PET imaging of blood pool and tumors | Can be labeled with 18F, 64Cu, and 68Ga; shows improved half-life. nih.gov |

| Abextide | Truncated Evans Blue conjugated to Exendin-4 | Treatment of type 2 diabetes | Significantly extended biological half-life and improved hypoglycemic effect compared to Exendin-4. nih.gov |

| [64Cu]Cu-DOTA-EB-c(RGDfK) | Evans Blue derivative conjugated to a DOTA chelator and a cRGDfK peptide | Imaging of integrin αvβ3 expression in tumors | The albumin-binding moiety improved tumor uptake and retention of the radiolabeled peptide. |

| EB-ABM 8 | A synthesized fragment of Evans Blue | Albumin-binding moiety for modifying pharmacokinetics | Used to modify peptides for improved circulation time and tissue targeting. mdpi.com |

Design Principles for this compound-Derived Fluorescent Probes

While this compound itself possesses fluorescent properties, which are utilized in imaging vascular networks, the development of novel fluorescent probes "derived" from it requires careful consideration of its chemical structure and the principles of fluorescence. tandfonline.comnih.govnih.gov The design of such probes often involves modifying a known fluorophore or creating a new one where the fluorescence is modulated by a specific biological event. japsonline.com

A common strategy in designing fluorescent probes is to link a fluorophore to a recognition moiety that selectively interacts with the target analyte. jci.org This interaction then triggers a change in the fluorophore's emission, such as a "turn-on" or ratiometric response. nih.gov For azo dyes like this compound, the azo group itself can act as a quencher of fluorescence. rsc.org Cleavage of the azo bond under specific conditions, such as the hypoxic environment of tumors, can restore fluorescence, a principle used in designing hypoxia-activated probes. rsc.org

It is crucial to distinguish this compound from other blue compounds used in probe development, such as azulene (B44059). Although both are blue, they are structurally distinct chemical compounds. news-medical.netmdpi.comnih.gov

A common misconception may arise due to the similar blue color of this compound and azulene. However, azulenoid-based fluorescent probes are not derived from this compound. Azulene is a bicyclic aromatic hydrocarbon, isomeric with naphthalene (B1677914), and serves as the core fluorophore in a distinct class of probes. nih.govCurrent time information in Bangalore, IN.

Researchers have developed azulene-based probes, such as the AzuFluor™ family, for detecting reactive oxygen species (ROS). news-medical.net These probes are designed as chemodosimeters, where an irreversible reaction with an analyte like peroxynitrite leads to a change in fluorescence. Current time information in Bangalore, IN. A key feature of these azulene-derived probes is their utility in two-photon microscopy, which allows for deeper tissue imaging with less phototoxicity. news-medical.netCurrent time information in Bangalore, IN. The design of these probes involves conjugating a reactive moiety, such as a boronate ester, to the azulene scaffold. Current time information in Bangalore, IN. The reaction with ROS oxidizes the boronate ester, modulating the electronic properties of the azulene fluorophore and "turning on" its fluorescence. Current time information in Bangalore, IN.

While direct derivatives of this compound as fluorescent probes for specific cellular targets are not widely reported, its core azo structure has inspired the design of other types of probes. The azo group (-N=N-) is a key feature in many colorimetric and fluorescent sensors. rsc.orgrsc.org

For example, fluorescent probes for detecting hypoxia in cancer cells have been synthesized using an azo group as a trigger. rsc.org In these probes, the azo bond is linked to a cyanine (B1664457) dye. Under hypoxic conditions, cellular reductases cleave the azo bond, releasing the fluorescent cyanine dye and causing a significant increase in fluorescence intensity. rsc.org Another design principle involves the pH-dependent tautomerization of azo dyes. Researchers have developed pH-activated fluorescent probes where a transformation from an azo form to a hydrazone form in acidic environments, such as lysosomes, results in a "light-up" fluorescence response. rsc.org These probes can be used to monitor the pH of specific organelles within living cells. rsc.org

Table 2: Design Principles of Azo-Based and Other Fluorescent Probes

| Probe Type | Design Principle | Target Analyte/Condition | Mechanism of Action |

|---|---|---|---|

| Hypoxia-activated Azo-Cyanine Probe | Azo bond cleavage under low oxygen | Hypoxia (low pO2) | Reductive cleavage of the azo bond by cellular reductases (e.g., CPR) releases the fluorophore. rsc.org |

| pH-activated Azo Probe | pH-dependent azo-hydrazone tautomerization | Lysosomal pH | Protonation in acidic environments induces a structural change that activates fluorescence. rsc.org |

| Azulenoid ROS Probe (AzuFluor™) | Irreversible reaction with analyte | Reactive Oxygen Species (ROS) | Oxidation of a boronate ester by ROS modulates the fluorescence of the azulene core. news-medical.netCurrent time information in Bangalore, IN. |

| CellTracker™ Probes | Thiol-reactive chloromethyl group | General cell tracking | Covalent binding to intracellular glutathione (B108866) retains the fluorescent dye within the cell. thermofisher.com |

Azulenoid-Based Fluorescent Probes for Reactive Oxygen Species Detection in Research

Synthetic Methodologies for this compound and its Research Derivatives

The synthesis of this compound and its derivatives involves classical azo coupling reactions. The parent molecule is synthesized by the diazotization of o-tolidine (B45760), followed by coupling with two equivalents of 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid (Chicago S acid). jci.org

The synthesis of derivatives for research applications typically starts with a modification of one of the precursor molecules or the final dye. For creating analogs intended for conjugation, a functional group for attachment is introduced. A published synthetic route for an Evans Blue fragment (EB-ABM 8) suitable for bioconjugation starts with o-tolidine. mdpi.com The synthesis proceeds in several steps:

Succinylation: o-Tolidine is reacted with succinic anhydride (B1165640) to introduce a carboxylic acid handle. mdpi.com

Diazotization: The remaining free amine groups on the modified o-tolidine are converted to diazonium salts using sodium nitrite (B80452) and hydrochloric acid at low temperatures. mdpi.com

Azo Coupling: The resulting diazonium salt is then coupled with an amino-naphthol-sulfonic acid derivative to form the final truncated and functionalized this compound analog. mdpi.com

Radioactive derivatives can be synthesized by using a brominated precursor. For example, radioactive di-brom Evans Blue has been synthesized by first producing radioactive bromine, using it to brominate o-tolidine, and then proceeding with the coupling reaction. jci.org This method "tags" the dye molecule with a radioisotope for tracer experiments. jci.org

The synthesis of more complex derivatives, such as those used for PET imaging, involves multi-step organic synthesis to build a chelator-conjugated Evans Blue ligand, which is then radiolabeled in a final step with the desired metal isotope. google.com

Future Trajectories and Unexplored Frontiers in Azovan Blue Research

Integration of Azovan Blue Research with Advanced Imaging Technologies

The unique spectral properties of this compound, also known as Evans Blue, position it as a valuable tool for advanced imaging modalities, extending beyond its traditional use in assessing vascular permeability. nih.gov Its ability to bind to serum albumin and its inherent fluorescence make it a candidate for various sophisticated imaging techniques aimed at visualizing biological processes in real-time and at high resolution. nih.gov

The integration of this compound with multiphoton microscopy, particularly two-photon excitation fluorescence (2PEF) microscopy, offers significant advantages for deep-tissue imaging. news-medical.netnih.govwikipedia.org 2PEF microscopy utilizes lower-energy infrared light, which minimizes light scattering within tissues and reduces phototoxicity, enabling deeper penetration and prolonged imaging of living specimens. news-medical.netwikipedia.orgnih.gov This is particularly advantageous for neurobiological studies, allowing for high-resolution imaging of neurons and cerebral vasculature deep within the brain. news-medical.netnih.gov The red autofluorescence of the this compound-albumin conjugate can be effectively excited using two-photon microscopy, facilitating detailed three-dimensional visualization of vascular networks and their dynamics. nih.gov

Furthermore, the development of super-resolution imaging techniques, such as stimulated emission depletion (STED) microscopy and stochastic optical reconstruction microscopy (STORM), opens new avenues for studying this compound-labeled structures at the nanoscale. azonano.comnih.govnih.gov These methods overcome the diffraction limit of light microscopy, offering unprecedented detail of subcellular structures. nih.gov By employing appropriate fluorophores and optical strategies, it is possible to resolve fine details of vascular leakage or the interaction of this compound with cellular components that were previously unobservable. nih.govnih.gov The application of these super-resolution techniques could provide novel insights into the mechanisms of vascular permeability and the distribution of albumin in the interstitial space.

Recent advancements have also demonstrated the use of this compound in conjunction with fluorescence lifetime imaging (FLIM), a technique that measures the decay rate of fluorescence. azonano.com This approach can provide information about the local microenvironment of the dye, such as pH and ion concentrations, adding another layer of functional information to the structural images. The integration of this compound with these advanced imaging technologies holds the potential to significantly enhance our understanding of vascular biology and pathology in various disease models.

| Imaging Modality | Principle | Potential Application with this compound | Key Advantages |

| Two-Photon Excitation Fluorescence (2PEF) Microscopy | Simultaneous absorption of two lower-energy photons to excite a fluorophore. wikipedia.org | Deep-tissue imaging of vasculature in living animals, such as the brain and other organs. news-medical.netnih.gov | Increased imaging depth, reduced phototoxicity, and lower light scattering. news-medical.netwikipedia.orgnih.gov |

| Super-Resolution Microscopy (e.g., STED, STORM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. nih.govnih.gov | High-resolution visualization of vascular leakage and dye distribution at the subcellular level. | Enables the study of fine structural details previously unresolvable with conventional microscopy. nih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence to probe the local microenvironment of the fluorophore. azonano.com | Functional imaging of the tissue microenvironment where this compound is distributed. | Provides information on physiological parameters like pH and ion concentration. |

Potential for this compound in Novel Biosensor Development for Research Applications

The distinct chemical properties of this compound lend themselves to the development of novel biosensors for various research applications. mdpi.com A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect specific analytes. researchgate.net The ability of this compound to interact with specific biomolecules, coupled with its electrochemical and optical characteristics, makes it a promising candidate for the sensing element in these devices. exaly.comresearchgate.net

One promising area is the development of electrochemical biosensors. These sensors measure changes in electrical signals produced during a biochemical interaction. nih.govunl.pt For instance, this compound can be incorporated into nanocomposites, such as those made with graphitic carbon nitride, to create sensors for detecting molecules like paracetamol and 4-aminophenol. exaly.comresearchgate.netsemanticscholar.org The electropolymerization of this compound onto an electrode surface can create a stable and sensitive platform for detecting target analytes through techniques like cyclic voltammetry and square wave voltammetry. nih.gov The development of such sensors could offer rapid and sensitive detection of various compounds in biological samples.

Furthermore, folding-based biosensors that utilize nucleic acid architectures represent another innovative approach. nih.gov These sensors rely on the target-induced folding or conformational change of a DNA or RNA molecule, which can be detected electrochemically. nih.gov While not directly incorporating this compound as the recognition element, the principles of these sensors could be adapted. For example, a target analyte could displace this compound from a binding pocket, leading to a detectable signal. These types of sensors are known for their selectivity and ability to function in complex samples like blood serum. nih.gov

The development of biosensors based on this compound could also extend to optical detection methods. mdpi.com Changes in the absorption or fluorescence spectrum of this compound upon binding to a target molecule could be harnessed for quantitative analysis. This approach could be particularly useful for developing simple, colorimetric assays for specific analytes. The versatility of this compound's chemistry provides a foundation for creating a new generation of biosensors with high sensitivity and selectivity for a wide range of research applications. mdpi.com

| Biosensor Type | Principle of Operation | Potential Research Application | Key Advantages |

| Electrochemical Biosensor | Measures changes in electrical properties (e.g., current, potential) upon analyte binding. nih.govunl.pt | Detection of small molecules and metabolites in biological fluids. exaly.comresearchgate.net | High sensitivity, potential for miniaturization, and real-time analysis. mdpi.comunl.pt |

| Folding-Based Nucleic Acid Biosensor | Analyte binding induces a conformational change in a nucleic acid probe, leading to a detectable signal. nih.gov | Highly selective detection of proteins, nucleic acids, and small molecules in complex samples. nih.gov | Reagentless, high selectivity, and operational in complex media like blood. nih.gov |

| Optical/Colorimetric Biosensor | Detects changes in absorbance or fluorescence of this compound upon interaction with a target analyte. mdpi.com | Development of simple and rapid assays for specific biomolecules. | Ease of use, potential for visual detection, and cost-effectiveness. |

Computational Modeling and In Silico Predictions for this compound Interactions in Research

Computational modeling and in silico prediction methods are becoming indispensable tools in modern chemical and biological research, offering a way to investigate molecular interactions and predict compound properties before engaging in extensive experimental work. nih.govmdpi.com These approaches are highly applicable to the study of this compound, providing a means to understand its binding mechanisms and to guide the design of new derivatives with tailored properties.

Molecular docking is a key computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eu-jr.eubiorxiv.orgresearchgate.net In the context of this compound, docking studies can be used to model its interaction with proteins, such as serum albumin, providing insights into the specific binding sites and the nature of the intermolecular forces involved. biorxiv.org By understanding these interactions at an atomic level, researchers can better interpret experimental data and predict how modifications to the dye's structure might affect its binding affinity and specificity. For instance, docking could help in designing this compound analogs with enhanced binding to specific cellular targets for imaging or therapeutic purposes. nih.gov

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is another crucial application of computational chemistry. researchgate.netuomustansiriyah.edu.iq These predictive models can assess the likely pharmacokinetic and safety profiles of new compounds based on their chemical structure. mdpi.comijpras.com For this compound and its derivatives, these predictions can help to prioritize which compounds are most promising for further development, saving time and resources. mdpi.com For example, predicting the ability of a new dye to cross the blood-brain barrier or its potential for off-target interactions can be critical in the early stages of research. uomustansiriyah.edu.iq

Furthermore, computational methods can be used to predict the physicochemical properties of this compound and its analogs, such as solubility, lipophilicity, and electronic properties. nih.govnih.gov These predictions are valuable for understanding the behavior of the dye in different biological environments and for optimizing its formulation for specific applications. The integration of these in silico approaches with experimental research will undoubtedly accelerate the exploration of this compound's potential in various scientific fields. eu-jr.eu

| Computational Method | Description | Application to this compound Research |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a macromolecular target. eu-jr.eubiorxiv.org | Elucidating the binding mechanism of this compound to proteins like albumin and guiding the design of analogs with altered binding properties. nih.gov |

| In Silico ADME/Tox Prediction | Uses computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of a compound. mdpi.comuomustansiriyah.edu.iq | Assessing the potential pharmacokinetic and safety profiles of new this compound-based dyes. ijpras.com |

| Physicochemical Property Prediction | Calculates properties such as solubility, pKa, and electronic structure based on the molecule's chemical composition. nih.govnih.gov | Understanding the behavior of this compound in biological systems and optimizing its formulation. |

Broader Implications of this compound-Inspired Dye Chemistry in Biological Research

The chemical scaffold of this compound, characterized by its bis-azo structure and polysulfonated naphthalene (B1677914) rings, serves as a valuable starting point for the design and synthesis of a new generation of functional dyes for biological research. nih.govjchemrev.com The extensive history of azo dyes in various industries provides a rich foundation of chemical knowledge that can be leveraged to create novel probes with tailored properties. jchemrev.com By systematically modifying the core structure of this compound, researchers can develop new compounds with enhanced fluorescence, altered binding specificities, and novel functionalities.

One area of significant potential is the development of new fluorescent probes for live-cell imaging. researchgate.net By altering the substituents on the aromatic rings or modifying the linker between the two naphthalene systems, it is possible to tune the spectral properties of the dye, shifting its excitation and emission wavelengths to better suit specific imaging setups or to enable multicolor imaging experiments. Furthermore, the introduction of reactive groups could allow for the covalent labeling of specific proteins or cellular structures, providing a powerful tool for tracking their dynamics over time.

The design of this compound-inspired dyes is not limited to imaging applications. The ability of these molecules to interact with proteins can be exploited to create new inhibitors or modulators of enzyme activity. By designing analogs that bind selectively to the active site of a target enzyme, it may be possible to develop new pharmacological tools for studying cellular signaling pathways. The polysulfonated nature of this compound also suggests potential applications in the development of agents that interact with nucleic acids or other polyanionic structures within the cell.

Moreover, the principles of dye chemistry exemplified by this compound can inform the development of probes for other advanced applications, such as sensors for reactive oxygen species or reporters for changes in membrane potential. The versatility of azo dye chemistry, combined with a growing understanding of structure-activity relationships, provides a fertile ground for innovation. The legacy of this compound, therefore, extends beyond its direct applications to inspire the creation of a diverse array of chemical tools that will continue to advance biological research. jchemrev.com

Q & A

What are the standard methodologies for synthesizing and characterizing Azovan Blue (Evans Blue) in laboratory settings?

Basic Research Question

this compound (C₃₄H₂₄N₆Na₄O₁₄S₄, CAS 314-13-6) is typically synthesized via diazo coupling reactions. Key steps include:

- Synthesis : Reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with tetrazotized benzidine, followed by purification via recrystallization .

- Characterization :

- UV-Vis Spectroscopy : Confirm absorption peaks at ~610 nm (aqueous solution) and ~740 nm (in the presence of albumin) to verify dye integrity .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) to ensure purity.

- Chromatography : Use HPLC with a C18 column and mobile phase (e.g., methanol:water 70:30) to assess purity and detect impurities .

How can researchers design experiments to investigate this compound’s binding mechanisms with serum albumin?

Advanced Research Question

To study binding interactions:

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating this compound into albumin solutions .

- Fluorescence Quenching : Monitor tryptophan fluorescence emission (excitation: 280 nm) to assess conformational changes in albumin upon dye binding .

- Circular Dichroism (CD) : Analyze secondary structural shifts in albumin (e.g., α-helix to β-sheet ratios) post-binding .

- Control Experiments : Include competitive binding assays with known ligands (e.g., warfarin) to identify specific binding sites .

What experimental strategies address contradictory data in this compound’s vascular permeability assays?

Advanced Research Question

Contradictions in permeability studies often arise from variability in animal models or dye administration protocols. Mitigation steps include:

- Standardized Dosing : Administer this compound intravenously at 1% (w/v) in saline (4 mL/kg body weight) to ensure consistent systemic distribution .

- Tissue Homogenization : Use validated protocols (e.g., formamide extraction at 60°C for 24 hours) to quantify extravasated dye spectrophotometrically (λ = 620 nm) .

- Statistical Adjustments : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) when analyzing multiple endpoints to reduce Type I errors .

How should researchers optimize this compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Stability studies require:

- pH Titration : Incubate this compound in buffers (pH 3–9) and measure absorbance changes over 72 hours to identify degradation thresholds .

- Thermal Stress Testing : Use accelerated stability protocols (e.g., 40°C, 75% relative humidity) with HPLC monitoring to track decomposition products .

- Light Sensitivity : Store samples in amber vials at -20°C to prevent photodegradation, as this compound is prone to isomerization under UV exposure .

What are the best practices for validating this compound’s use as a biomarker in blood-brain barrier (BBB) studies?

Advanced Research Question

Validation requires:

- In Vivo/In Vitro Correlation : Compare dye extravasation in animal models (e.g., mice with induced BBB disruption) with in vitro endothelial cell monolayer assays .

- Histological Confirmation : Co-localize this compound with immunohistochemical markers (e.g., IgG) to confirm leakage sites .

- Negative Controls : Include sham-operated animals or untreated cell cultures to rule out nonspecific binding .

How can researchers reconcile discrepancies in this compound’s toxicological profiles across studies?

Advanced Research Question

Address variability by:

- Dose-Response Analysis : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) with graded doses (10–100 mg/kg) to establish safety thresholds .

- Metabolite Profiling : Use LC-MS to identify and quantify degradation byproducts (e.g., sulfonated aromatic amines) that may contribute to toxicity .

- Species-Specific Adjustments : Account for interspecies differences in renal clearance rates when extrapolating data to human models .

What methodologies ensure reproducibility in this compound-based photothermal therapy experiments?

Advanced Research Question

For photothermal applications:

- Laser Calibration : Standardize near-infrared (NIR) laser parameters (e.g., 808 nm, 1.5 W/cm²) to ensure consistent thermal activation .

- Dye-Loading Efficiency : Quantify this compound uptake in nanoparticles (e.g., gold nanorods) using ICP-MS or fluorescence correlation spectroscopy .

- In Vivo Imaging : Use thermographic cameras to monitor real-time temperature changes in tumor models, ensuring ∆T remains within therapeutic range (42–45°C) .

How should researchers handle conflicting spectroscopic data in this compound purity assessments?

Basic Research Question

Resolve discrepancies via:

- Multi-Method Validation : Cross-validate results using UV-Vis, FTIR, and NMR (¹H and ¹³C) to confirm structural consistency .

- Batch Testing : Compare multiple synthesis batches to identify process-related impurities (e.g., unreacted diamines) .

- Reference Standards : Use commercially certified Evans Blue (≥95% purity) as a baseline for spectral comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.